molecular formula C8H11ClFN B3267422 [(2-Fluorophenyl)methyl](methyl)amine hydrochloride CAS No. 451-78-5

[(2-Fluorophenyl)methyl](methyl)amine hydrochloride

Cat. No. B3267422
CAS RN: 451-78-5
M. Wt: 175.63 g/mol
InChI Key: JQNXVSGTERSHPX-UHFFFAOYSA-N
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Description

“(2-Fluorophenyl)methylamine hydrochloride” is an organic compound with the CAS number 451-78-5 . It has a molecular weight of 175.63 . The compound appears as a powder and is stored at room temperature . Its IUPAC name is (2-fluorophenyl)-N-methylmethanamine hydrochloride .


Molecular Structure Analysis

The compound’s molecular formula is C8H11ClFN . Its InChI code is 1S/C8H10FN.ClH/c1-10-6-7-4-2-3-5-8(7)9;/h2-5,10H,6H2,1H3;1H . The SMILES representation is CNCC1=CC=CC=C1F.Cl .


Physical And Chemical Properties Analysis

“(2-Fluorophenyl)methylamine hydrochloride” is a powder . It has a melting point of 158-160 degrees Celsius . The compound is stored at room temperature .

Scientific Research Applications

The scientific research on “(2-Fluorophenyl)methylamine hydrochloride” primarily focuses on its role in various chemical syntheses and its applications in environmental and health-related studies. Below are detailed insights into its applications based on the current literature.

Fluorescent Chemosensors

(2-Fluorophenyl)methylamine hydrochloride” is potentially applicable in the development of fluorescent chemosensors. Fluorescent chemosensors are crucial for detecting metal ions, anions, and neutral molecules due to their high sensitivity and selectivity. For instance, derivatives of 4-Methyl-2,6-diformylphenol (DFP), related in structure and function, have been highlighted for their ability to detect a wide range of analytes, including Zn2+, Cu2+, and various anions and neutral molecules like cysteine and glutathione. This indicates the potential of “(2-Fluorophenyl)methylamine hydrochloride” in contributing to the field of chemosensor development, especially in modulating sensing selectivity and sensitivity for environmental and biomedical applications (P. Roy, 2021).

Environmental Contaminant Analysis

The compound may also be involved in analytical methodologies for detecting environmental contaminants. For example, the analysis of heterocyclic aromatic amines, which are known carcinogens found in cooked meats, employs advanced analytical techniques like liquid and gas chromatography coupled with mass spectrometry. These techniques, potentially involving compounds like “(2-Fluorophenyl)methylamine hydrochloride,” allow for the sensitive and selective detection of contaminants, contributing to food safety and public health research (S. F. Teunissen et al., 2010).

Synthesis of Intermediates

Additionally, the compound finds use in the synthesis of chemical intermediates such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate for manufacturing non-steroidal anti-inflammatory drugs like flurbiprofen. This showcases its utility in pharmaceutical manufacturing, where efficient and cost-effective syntheses are constantly sought after (Yanan Qiu et al., 2009).

Removal of Environmental Pollutants

In the environmental sciences, amine-functionalized sorbents, which can be derived from “(2-Fluorophenyl)methylamine hydrochloride,” are explored for the removal of persistent pollutants like Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The interaction of aminated sorbents with PFAS, through electrostatic and hydrophobic interactions, points towards the compound's potential in advancing water treatment technologies (M. Ateia et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H312, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-fluorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-10-6-7-4-2-3-5-8(7)9;/h2-5,10H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNXVSGTERSHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

451-78-5
Record name Benzenemethanamine, 2-fluoro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2-fluorophenyl)methyl](methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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